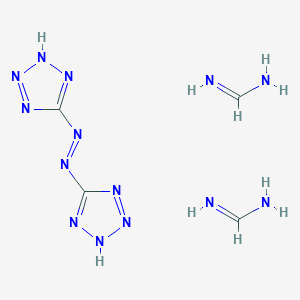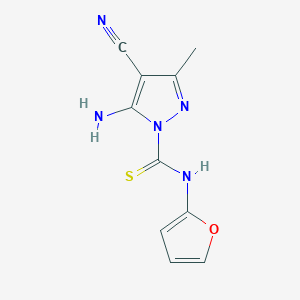![molecular formula C15H15FN4O2S B14206470 N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide CAS No. 824937-80-6](/img/structure/B14206470.png)
N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an azido group, a phenylethyl moiety, a fluorophenyl ring, and a methanesulfonamide group. These functional groups contribute to its reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azido Group:
Substitution Reactions: The phenylethyl moiety can be introduced via substitution reactions, often involving the use of phenylethyl halides and suitable nucleophiles.
Fluorination: The fluorophenyl ring can be synthesized through electrophilic fluorination reactions using reagents such as Selectfluor.
Methanesulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield amines, which can further participate in various organic transformations.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitro compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s azido group makes it useful in bioconjugation and click chemistry for labeling biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The fluorophenyl ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The methanesulfonamide group can enhance solubility and stability, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1-Azido-2-phenylethyl)phenyl]methanesulfonamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.
N-[4-(1-Azido-2-phenylethyl)-2-chlorophenyl]methanesulfonamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical behavior and applications.
Uniqueness
N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties, reactivity, and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
824937-80-6 |
|---|---|
Molecular Formula |
C15H15FN4O2S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[4-(1-azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide |
InChI |
InChI=1S/C15H15FN4O2S/c1-23(21,22)19-14-8-7-12(10-13(14)16)15(18-20-17)9-11-5-3-2-4-6-11/h2-8,10,15,19H,9H2,1H3 |
InChI Key |
IKOUOGDSZBXJGT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C(CC2=CC=CC=C2)N=[N+]=[N-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Methyl-N'-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B14206401.png)
![1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14206407.png)




![4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid](/img/structure/B14206440.png)
![3-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}prop-2-yn-1-ol](/img/structure/B14206445.png)

![5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide](/img/structure/B14206451.png)
![5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine](/img/structure/B14206473.png)

